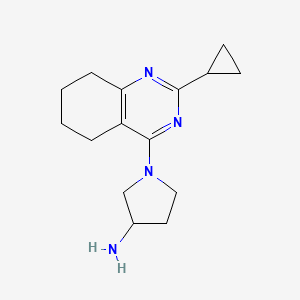
2-(3-(Trifluoromethyl)benzyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Trifluoromethyl)benzyl)azepane is an organic compound with the molecular formula C14H18F3N It consists of an azepane ring substituted with a benzyl group that has a trifluoromethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzyl chloride: This can be achieved by reacting 3-(Trifluoromethyl)benzyl alcohol with hydrochloric acid under reflux conditions.
Formation of the azepane ring: The 3-(Trifluoromethyl)benzyl chloride is then reacted with an appropriate amine under cyclization conditions to form the azepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-(Trifluoromethyl)benzyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
科学研究应用
2-(3-(Trifluoromethyl)benzyl)azepane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 2-(3-(Trifluoromethyl)benzyl)azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azepane ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)azepane
- 2-(4-(Trifluoromethyl)benzyl)azepane
- 2-(3-(Trifluoromethyl)benzyl)piperidine
Uniqueness
2-(3-(Trifluoromethyl)benzyl)azepane is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the azepane ring also provides distinct steric and electronic properties that can be exploited in various applications.
属性
分子式 |
C14H18F3N |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
2-[[3-(trifluoromethyl)phenyl]methyl]azepane |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-4-5-11(9-12)10-13-7-2-1-3-8-18-13/h4-6,9,13,18H,1-3,7-8,10H2 |
InChI 键 |
HSMCLRXSEPDBEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(NCC1)CC2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
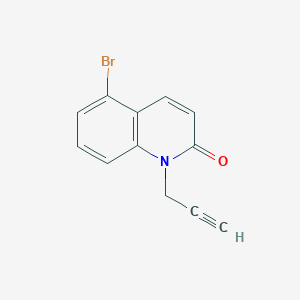
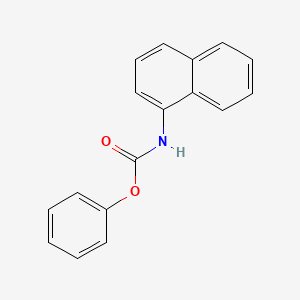
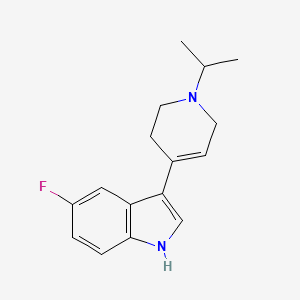
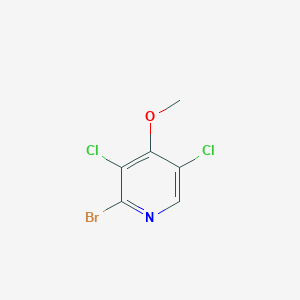

![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)





